molecular formula C24H16N2 B157979 Bathophenanthroline CAS No. 1662-01-7

Bathophenanthroline

Cat. No. B157979
Key on ui cas rn: 1662-01-7
M. Wt: 332.4 g/mol
InChI Key: DHDHJYNTEFLIHY-UHFFFAOYSA-N
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Patent
US04699978

Procedure details

Bis (4,7-diphenyl-1,10-phenanthroline)cobalt(III) chloride, (DIP)2Co(III)Cl2, was prepared as follows: 4,7-diphenyl-1,10-phenanthroline (Aldrich) was dissolved in a minimum volume of ethanol to which one half stoichiometric CoCl2.6H2O was added. The green-brown solution was oxidized by using Br2 /H2O, and a heavy orange precipitate formed immediately. The solution was refluxed for 1 h, and concentrated hydrochloride was added. The bromine oxidation was then repeated. The crude complex was recrystallized in aqueous ethanol. Other cobalt(III) complexes of this invention may be prepared by this method by substituting the appropriate ligand for 4,7-diphenyl-1,10-phenanthroline.
[Compound]
Name
(4,7-diphenyl-1,10-phenanthroline)cobalt(III) chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(DIP)2Co(III)Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
CoCl2.6H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Br2 H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1([C:7]2[C:20]3[C:11](=[C:12]4[C:17](=[CH:18][CH:19]=3)[C:16](C3C=CC=CC=3)=[CH:15][CH:14]=[N:13]4)[N:10]=[CH:9][CH:8]=2)C=CC=CC=1.BrBr.O.Cl.BrBr>C(O)C>[N:10]1[C:11]2[C:20](=[CH:19][CH:18]=[C:17]3[C:12]=2[N:13]=[CH:14][CH:15]=[CH:16]3)[CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
(4,7-diphenyl-1,10-phenanthroline)cobalt(III) chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(DIP)2Co(III)Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=NC2=C3N=CC=C(C3=CC=C12)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
CoCl2.6H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Br2 H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr.O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=NC2=C3N=CC=C(C3=CC=C12)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
a heavy orange precipitate formed immediately
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crude complex was recrystallized in aqueous ethanol
CUSTOM
Type
CUSTOM
Details
Other cobalt(III) complexes of this invention may be prepared by this method

Outcomes

Product
Name
Type
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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